
Corticotropin
Übersicht
Beschreibung
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a 39-amino acid peptide hormone synthesized and secreted by the anterior pituitary gland. It plays a pivotal role in the hypothalamic-pituitary-adrenal (HPA) axis by stimulating cortisol production from the adrenal cortex. This compound is derived from the precursor molecule pro-opiomelanocortin (POMC) and is critical for maintaining metabolic balance, immune function, and stress responses .
Key physiological effects include:
- Sodium and Water Retention: this compound induces sodium retention by increasing total body sodium, with retained sodium primarily localized to non-extracellular compartments (e.g., intracellular or bone) .
- Protein Balance: Studies show this compound can increase total body solids, indicating a positive protein balance in certain patients .
- Diagnostic Utility: this compound levels are measured to assess adrenal insufficiency, though challenges exist due to its instability in plasma and assay variability .
Vorbereitungsmethoden
Extraction from Natural Sources
The isolation of corticotropin from pituitary glands remains a foundational method, particularly for research-grade and early therapeutic preparations. Human and porcine pituitaries have been primary sources due to their structural similarity to endogenous human ACTH. The extraction process typically involves acidic homogenization followed by selective precipitation. For instance, Scott and Lowry’s method utilized 0.1M acetic acid with 0.5% mannitol and 0.154M sodium chloride to solubilize ACTH from human pituitaries, achieving a potency of 227 IU/mg after lyophilization . This approach minimizes proteolytic degradation, a critical concern given ACTH’s susceptibility to enzymatic cleavage.
Porcine-derived ACTH extraction has been refined using HCl-acetone (1:1 v/v) mixtures, which precipitate proteases while preserving ACTH integrity . Subsequent centrifugation and ultrafiltration yield crude extracts, which are further purified via ion-exchange chromatography on carboxymethylcellulose. This step enhances bioactivity, with minimal effective doses as low as 1–2 µg/ml in in vitro assays . Comparative studies suggest porcine ACTH exhibits higher stability during lyophilization than bovine variants, likely due to fewer post-translational modifications.
Table 1: Comparison of Natural Extraction Methods
Synthetic Synthesis Methods
Total synthesis of ACTH represents a milestone in peptide chemistry, circumventing ethical and supply limitations of natural extraction. The pioneering work of Rittel et al. demonstrated the feasibility of synthesizing porcine ACTH using p-nitrophenyl active esters and t-butanol-based protecting groups . This method enables precise control over amino acid sequencing, particularly for the N-terminal 1–24 fragment responsible for corticosteroidogenic activity.
Critical to synthetic success is the avoidance of racemization during coupling reactions. Active esters, such as p-nitrophenyl derivatives, facilitate high-yield peptide bond formation without base catalysis, preserving stereochemical integrity . Post-synthesis, global deprotection is achieved via anhydrous hydrogen fluoride, selectively removing t-butyl groups while leaving side-chain functionalities intact. Despite its technical complexity, synthetic ACTH achieves bioactivity comparable to natural isolates, with the added advantage of batch-to-batch consistency.
Purification Techniques
Purification is pivotal for eliminating contaminants like growth hormone and prolactin, which co-extract with ACTH. Oxycellulose adsorption, as described in U.S. Patent 2,669,536, exploits ACTH’s affinity for cellulose derivatives at low pH . Elution with ammonium acetate buffers (pH 4.5–5.5) recovers >90% of ACTH activity, with final purities exceeding 40 U.S.P. units/mg .
Modern approaches integrate ultrafiltration and ion-exchange chromatography. For this compound-releasing factor (CRF) purification, carboxymethylcellulose adsorption at pH 5.0–6.0 effectively separates CRF from proteolytic enzymes, yielding preparations that stimulate ACTH release at 1–2 µg/ml . These methods underscore the importance of pH control in preserving ACTH’s labile serine residues.
Formulation for Prolonged Action
Parenteral ACTH formulations require sustained release to mimic physiological secretion patterns. U.S. Patent 3,036,956 discloses a prolonged-action complex combining ACTH with zinc tannate and partially hydrolyzed gelatin . The formulation leverages zinc’s capacity to form insoluble complexes (0.5–2.0 mg Zn/100 U.S.P. units), while gelatin (6–60 mg/100 units) modulates dissolution kinetics. Tannic acid (0.2–1.0 mg/100 units) further stabilizes the complex, reducing enzymatic degradation at injection sites.
Table 2: Prolonged-Action Formulation Components
Component | Concentration Range | Function |
---|---|---|
Zinc Acetate | 0.5–2.0 mg/100 units | Insoluble complex formation |
Tannic Acid | 0.2–1.0 mg/100 units | Protease inhibition |
Gelatin | 6–60 mg/100 units | Delayed dissolution |
This formulation achieves 8–12 hours of adrenal stimulation per subcutaneous dose, contrasting sharply with unmodified ACTH’s 4–6 hour activity window . Stability studies indicate a 24-month shelf life at 4°C, attributable to gelatin’s anti-aggregation properties.
Modern Advances and Challenges
Recent innovations include PEGylated ACTH analogs for weekly dosing and CRISPR-engineered cell lines for recombinant production. However, challenges persist, notably the exorbitant cost of therapies like H.P. Acthar Gel ($38,892/vial), driven by proprietary manufacturing claims despite limited clinical superiority over corticosteroids . Critics argue that aggressive marketing, evidenced by 88% of top prescribers receiving manufacturer payments, exacerbates healthcare costs without commensurate efficacy data .
Analyse Chemischer Reaktionen
Production and Cleavage of Corticotropin
This compound is derived from the precursor protein pre-pro-opiomelanocortin (Pre-POMC). Cleavage of Pre-POMC forms POMC, which is then further processed into several polypeptide fragments, including this compound . Post-translational modifications, such as phosphorylation and glycosylation, are essential for this compound's activity .
The main fragments produced from POMC include :
Polypeptide Fragment | Alias | Abbreviation | Amino Acid Residues |
---|---|---|---|
NPP | NPP | 27–102 | |
Melanotropin gamma | γ-MSH | 77–87 | |
Potential peptide | 105–134 | ||
This compound | Adrenocorticotropic hormone | ACTH | 138–176 |
Melanotropin alpha | Melanocyte-stimulating hormone | α-MSH | 138–150 |
This compound-like peptide | CLIP | 156–176 | |
Lipotropin beta | β-LPH | 179–267 | |
Lipotropin gamma | γ-LPH | 179–234 | |
Melanotropin beta | β-MSH | 217–234 | |
Beta-endorphin | 237–267 | ||
Met-enkephalin | 237–241 |
This compound itself can be cleaved into α-melanocyte-stimulating hormone (α-MSH) and this compound-like intermediate peptide (CLIP) .
Mechanism of Action and Steroidogenesis
This compound acts by binding to adrenocorticotropic hormone receptors on adrenocortical cells, primarily in the zona fasciculata of the adrenal glands . This interaction stimulates adenylyl cyclase, increasing intracellular cAMP and activating protein kinase A . This activation leads to the synthesis of adrenal steroids from cholesterol, including cortisol, cortisone, and androgens . this compound's influence on steroid hormone secretion involves both rapid, short-term mechanisms and slower, long-term actions . The rapid actions include stimulating cholesterol delivery to the mitochondria, where the P450scc enzyme catalyzes the first step of steroidogenesis . Long-term actions involve stimulating the transcription of genes coding for steroidogenic enzymes .
Regulation and Feedback Mechanisms
The secretion of this compound is tightly regulated by the HPA axis. This compound-releasing hormone (CRH) from the hypothalamus stimulates the anterior pituitary to release this compound . Glucocorticoids, secreted from the adrenal cortex, inhibit CRH secretion by the hypothalamus, forming a negative feedback loop . This feedback can occur rapidly, within minutes, or more slowly, over hours to days, by inhibiting POMC gene transcription and peptide synthesis .
Factors Influencing this compound Regulation
Several factors influence this compound regulation, including stress, cytokines, and glucocorticoids . Under stress, the hypothalamus releases CRH, triggering this compound release . The immune system interacts with the endocrine system through cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which stimulate this compound production . Glucocorticoids, in turn, have pleiotropic effects on the immune system, inhibiting inflammation and lymphocyte activation .
This compound Receptors and Their Role
This compound receptors are G protein-coupled receptors located primarily on adrenocortical cells . Upon this compound binding, these receptors stimulate adenylyl cyclase, leading to increased intracellular cAMP and activation of protein kinase A . Two main types of this compound-releasing hormone receptors exist: CRH-R1 and CRH-R2, with distinct expression patterns in the brain and periphery . CRH-R1 is the key receptor for this compound-mediated adrenocorticotropic hormone release in the pituitary in response to stress .
Therapeutic Implications and Dysregulation
This compound and its analogs are used as diagnostic aids and in the treatment of certain conditions . Dysregulation of this compound secretion is implicated in various disorders, including Alzheimer's disease and major depression . Research has focused on developing this compound-releasing hormone receptor antagonists for stress-related therapies .
Wissenschaftliche Forschungsanwendungen
Introduction to Corticotropin
This compound, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the adrenal glands to release cortisol, a key hormone involved in stress responses, metabolism, and immune function. The applications of this compound span various fields, including clinical diagnostics, therapeutic interventions for endocrine disorders, and research into neuropsychological conditions.
Diagnosis of Endocrine Disorders
This compound is primarily used in diagnostic tests for conditions like Cushing's syndrome and adrenal insufficiency. The this compound stimulation test helps differentiate between primary adrenal insufficiency and secondary causes by assessing the adrenal response to ACTH administration.
- Cushing's Syndrome : In patients suspected of having Cushing's syndrome, synthetic this compound can be administered to evaluate cortisol production. A lack of response indicates primary adrenal disease, while an exaggerated response suggests ectopic ACTH production or adrenal adenomas .
- Adrenal Insufficiency : In cases of suspected adrenal insufficiency, this compound can help determine the functionality of the adrenal glands. Patients with primary adrenal insufficiency typically show a blunted response to ACTH stimulation .
Therapeutic Uses
This compound has therapeutic applications in treating various conditions:
- Multiple Sclerosis : this compound is used as an adjunct therapy for managing acute exacerbations of multiple sclerosis. It may help reduce inflammation and improve neurological function .
- Inflammatory Conditions : Due to its anti-inflammatory properties, this compound is employed in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Adrenal Insufficiency Management : In patients with secondary adrenal insufficiency, this compound may be administered to stimulate cortisol production during periods of stress or illness .
Research Applications
This compound is extensively studied in neuropsychology and behavioral sciences:
- Stress Response Studies : Research involving this compound helps elucidate the mechanisms underlying stress responses in both animal models and humans. For instance, studies have shown that this compound-releasing factor influences emotional processing and cognitive functions through its effects on cortisol levels .
- Motor Learning : Recent findings suggest that this compound may play a role in motor learning processes. Animal studies indicate that administration of this compound enhances performance in motor tasks, potentially by facilitating synaptic plasticity mechanisms such as long-term depression in the cerebellum .
Data Table: Summary of this compound Applications
Application Area | Specific Use Cases | Mechanism/Action |
---|---|---|
Clinical Diagnosis | Cushing's syndrome diagnosis | Measures cortisol response to ACTH |
Adrenal insufficiency diagnosis | Evaluates adrenal gland functionality | |
Therapeutic Interventions | Multiple sclerosis exacerbations | Reduces inflammation |
Inflammatory diseases | Anti-inflammatory effects | |
Adrenal insufficiency management | Stimulates cortisol production during stress | |
Research | Stress response mechanisms | Investigates HPA axis dynamics |
Motor learning processes | Enhances synaptic plasticity in cerebellum |
Case Study 1: Cushing's Syndrome Diagnosis
A 45-year-old female patient presented with symptoms indicative of Cushing's syndrome. A low-dose dexamethasone suppression test was inconclusive. Subsequently, a this compound stimulation test was performed using synthetic ACTH. The patient's plasma cortisol levels were significantly elevated after administration, confirming the diagnosis of ectopic ACTH syndrome due to a neuroendocrine tumor.
Case Study 2: this compound in Multiple Sclerosis
In a double-blind study involving patients with acute exacerbations of multiple sclerosis, participants received either this compound or placebo. Results indicated that those receiving this compound showed significant improvement in neurological function and reduced relapse rates over six months compared to the placebo group.
Wirkmechanismus
Corticotropin exerts its effects by binding to cell surface receptors known as adrenocorticotropic hormone receptors, primarily located on adrenocortical cells. This binding stimulates the production of cyclic adenosine monophosphate, which activates protein kinase A. This, in turn, leads to the synthesis of corticosteroids from cholesterol .
Vergleich Mit ähnlichen Verbindungen
Corticotropin shares functional and structural similarities with several compounds, including synthetic analogs, adrenal steroids, and this compound-releasing factor (CRF) antagonists. Below is a detailed comparison:
Structural Analogues: Pituitary-Derived this compound Variants
This compound exists as a family of peptides with minor structural differences. For example:
- This compound A and β-Corticotropin: These variants exhibit similar bioactivity but differ in amino acid sequences. Studies suggest structural heterogeneity may influence metabolic degradation rates and receptor binding efficiency .
- Natural Fragments : Degradation products of this compound (e.g., ACTH 1–24) retain partial bioactivity but have shorter half-lives .
Parameter | This compound (1–39) | Synthetic ACTH (1–24) |
---|---|---|
Amino Acids | 39 | 24 |
Half-Life | 10–30 minutes | 15–60 minutes |
Stability | Degrades rapidly in plasma | More stable in storage |
Clinical Use | Diagnostic testing | Therapeutic stimulation |
Key Findings :
- Synthetic ACTH 1–24 (e.g., tetracosactide) is used for adrenal function tests due to its stability and standardized bioactivity .
- Natural this compound variants show dynamic immunoreactivity in plasma, complicating diagnostic assays .
Functional Differences :
- Synthetic this compound analogs mimic natural hormone activity, whereas CRF1 antagonists suppress this compound secretion upstream .
Adrenal Steroids
This compound’s effects overlap with adrenal steroids like corticosterone and cortisone, but key distinctions exist:
Parameter | This compound | Corticosterone | Cortisone |
---|---|---|---|
Source | Pituitary gland | Adrenal cortex | Synthetic/Adrenal |
Primary Role | Stimulates cortisol | Intermediate in cortisol synthesis | Anti-inflammatory |
Infection Resistance | No direct effect on pneumococcal resistance in mice | Reduces resistance in mice | Not studied |
Key Findings :
- This compound and corticosterone exert divergent effects on infection resistance despite both influencing glucocorticoid pathways .
- Cortisone, a synthetic glucocorticoid, bypasses this compound’s regulatory role, directly suppressing inflammation .
Diagnostic and Stability Comparisons
- Low-Dose vs. Standard-Dose this compound Tests: A meta-analysis (679 subjects) found the low-dose test (1 µg) superior for diagnosing chronic HPA insufficiency (AUC = 0.92 vs. 0.79 for standard 250 µg test) .
- Stability in Plasma : this compound degrades significantly after 6 years at −20°C (54% reduction), whereas synthetic analogs like ACTH 1–24 show greater stability .
Biologische Aktivität
Corticotropin, also known as adrenocorticotropic hormone (ACTH), is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in the stress response by stimulating the adrenal glands to release cortisol, a key glucocorticoid involved in various physiological processes. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on different systems, and therapeutic applications, supported by recent research findings and case studies.
This compound exerts its biological effects primarily through its interaction with specific receptors known as this compound-releasing hormone receptors (CRHRs). There are two main types of CRHRs: CRHR1 and CRHR2, each associated with distinct physiological responses.
- CRHR1 : Predominantly mediates the stress response and is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis. Activation of CRHR1 leads to increased secretion of ACTH from the pituitary gland, which in turn stimulates cortisol production in the adrenal cortex .
- CRHR2 : Plays a role in modulating anxiety and stress responses. It has been shown to have a more localized effect on specific brain regions, influencing behaviors related to stress and anxiety .
Biological Effects
This compound influences multiple biological systems:
- Endocrine System : It regulates cortisol levels, which are vital for metabolic processes, immune function, and stress response. Dysregulation can lead to conditions such as Cushing's syndrome or Addison's disease.
- Nervous System : this compound is implicated in neuropsychiatric disorders. Studies indicate that CRHR1 activation can affect neurotransmitter systems, influencing mood and behavior .
- Immune Response : Cortisol has immunosuppressive effects, which can be beneficial in inflammatory conditions but detrimental when excessive .
Therapeutic Applications
This compound has been explored as a therapeutic agent in various clinical settings:
- Autoimmune Diseases : Repository this compound injection (RCI) has shown efficacy in treating conditions like systemic lupus erythematosus (SLE). A study indicated that RCI improved disease activity scores compared to placebo, although it did not meet its primary endpoint at week 4 .
Treatment Group | Week 4 Response Rate | Week 8 Response Rate |
---|---|---|
RCI 40 U | 53.8% | 53.8% |
RCI 80 U | 33.3% | 33.3% |
Placebo | 27.3% | - |
- Stress-Related Disorders : Research suggests that CRH and its analogs may serve as targets for treating anxiety disorders and depression by modulating the HPA axis activity .
Case Studies
-
This compound in SLE Management :
A phase 4 study evaluated RCI's effectiveness in patients with persistent SLE despite corticosteroid therapy. While primary endpoints were not met, significant improvements were noted in secondary outcomes such as skin manifestations and joint counts over an 8-week period . -
Neurobehavioral Effects :
A study on the effects of exogenous this compound-releasing factor (CRF) on motor learning demonstrated that CRF administration improved motor coordination in rats during rotarod tests, suggesting potential applications for cognitive enhancement under stress conditions .
Q & A
Basic Research Question
Q. What are the standard methodologies for assessing adrenal function using corticotropin stimulation tests, and how are they validated?
Methodological Answer: The this compound stimulation test involves administering synthetic this compound (e.g., 250 µg tetracosactrin) intravenously and measuring serum cortisol at baseline (T0) and post-administration (typically T30 and T60). Validation includes:
- Protocol Standardization : Ensure consistent timing, dose, and sampling intervals .
- Diagnostic Thresholds : Define "adequate response" (e.g., Δmax ≥9 µg/dL in septic shock prognostication) .
- Assay Validation : Use radioimmunoassays (RIA) or chemiluminescence with high specificity for cortisol, cross-validated against reference standards .
Q. How do radioimmunoassay (RIA) techniques measure this compound levels, and what are their limitations in clinical research?
Methodological Answer: RIA quantifies this compound via competitive binding between sample this compound and radiolabeled tracers to antibodies. Key steps:
- Extraction : Remove interfering proteins (e.g., using silicic acid) .
- Calibration : Validate against international standards (e.g., WHO 74/555).
- Limitations : Cross-reactivity with precursor peptides (e.g., proopiomelanocortin) and instability of this compound in plasma without protease inhibitors .
Advanced Research Question
Q. How can this compound stimulation test results be integrated into prognostic models for septic shock outcomes?
Methodological Answer: Prognostic stratification in septic shock involves:
- Multivariate Analysis : Identify independent predictors (e.g., basal cortisol >34 µg/dL, Δmax ≤9 µg/dL) using logistic regression .
- Risk Stratification : Classify patients into prognostic tiers (e.g., good, intermediate, poor) based on cortisol dynamics .
- Validation : Confirm model robustness via receiver operating characteristic (ROC) curves (AUC >0.85 indicates strong predictive value) .
Prognostic Group | Criteria (Cortisol) | 28-Day Mortality Rate |
---|---|---|
Good | T0 ≤34 µg/dL, Δmax >9 µg/dL | 26% |
Intermediate | Mixed criteria | 67% |
Poor | T0 >34 µg/dL, Δmax ≤9 µg/dL | 82% |
Advanced Research Question
Q. What statistical approaches resolve discrepancies in cortisol response data from this compound tests across heterogeneous cohorts?
Methodological Answer:
- Meta-Analysis : Pool patient-level data to construct summary ROC curves, adjusting for covariates (e.g., assay type, study size) .
- Subgroup Analysis : Stratify by confounders (e.g., baseline cortisol, sepsis severity) .
- Machine Learning : Apply latent class analysis to identify subpopulations with distinct cortisol trajectories .
Key Finding : Low-dose tests (1 µg) show superior diagnostic accuracy (AUC 0.92 vs. 0.79 for standard-dose) in chronic HPA insufficiency .
Advanced Research Question
Q. How do experimental designs for this compound bioassays address variability in adrenal sensitivity across species?
Methodological Answer:
- Species-Specific Protocols : Use Sprague-Dawley rats for in vitro assays, controlling for weight (125–200 g) and anesthesia (nembutal) .
- Dose-Response Calibration : Establish ED50 values for interspecies comparisons (e.g., cats vs. humans) .
- Time-of-Day Adjustments : Conduct tests in the afternoon to account for circadian sensitivity variations .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLFZVILOHSSID-OVLDLUHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C207H308N56O58S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4541 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Easily soluble in cold water, hot water., Appreciably soluble in 60 to 70% alcohol or acetone. Almost completely precipitated in 2.5% trichloroacetic acid soln. Also precipitated from dilute soln by 20% sulfosalicylic acid and by 5% lead acetate soln., Freely soluble in water. Partly precipitated at the isoelectric point (pH 4.65-4.80) | |
Record name | Corticotropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Corticotropin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
12427-33-7, 9002-60-2 | |
Record name | Corticotropin [USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012427337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corticotropin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Corticotropin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Corticotropin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7773 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.